molecular formula C11H7ClN2O3 B1328672 3-(6-Chloropyridazin-3-oxy)benzoic acid CAS No. 78747-71-4

3-(6-Chloropyridazin-3-oxy)benzoic acid

Numéro de catalogue: B1328672
Numéro CAS: 78747-71-4
Poids moléculaire: 250.64 g/mol
Clé InChI: IHEFRJFIDRTBEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic acid typically involves the reaction of 6-chloropyridazine with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-Chloropyridazin-3-oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Chemistry

3-(6-Chloropyridazin-3-oxy)benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. It is employed as a reagent in various organic reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Biology

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Properties: Exhibits activity against various pathogens.
  • Anti-Cancer Activity: Studies show significant cytotoxic effects against cancer cell lines, inducing apoptosis and inhibiting tumor growth.

Medicine

Research is ongoing to explore its therapeutic potential in treating diseases such as:

  • Inflammatory Diseases: Inhibits pro-inflammatory cytokines, suggesting applications in conditions like arthritis.
  • Cardiovascular Disorders: Some derivatives show promise in lowering blood pressure and improving cardiac function.

Industry

In industrial applications, this compound is utilized in:

  • The development of new materials.
  • As an intermediate in the production of pharmaceuticals and agrochemicals.

The biological activities of this compound can be categorized into several therapeutic areas:

Activity TypeMechanism of ActionReference
Anti-CancerInduction of apoptosis; inhibition of cell proliferation
Anti-InflammatoryInhibition of cytokine production
CardiovascularVasodilation; reduction in blood pressure

Case Study 1: Anti-Cancer Efficacy

A study evaluated the effects of this compound on HeLa and MCF-7 cancer cell lines. The compound significantly reduced cell viability in a dose-dependent manner, with mechanisms involving caspase pathway activation leading to apoptosis.

Case Study 2: Inflammatory Response Modulation

In an animal model of arthritis, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced synovial inflammation compared to control groups, indicating its potential as an anti-inflammatory agent.

Discussion

The diverse biological activities of this compound highlight its potential as a multi-target therapeutic agent. Its efficacy in cancer treatment coupled with anti-inflammatory properties suggests that it could be developed into a dual-action drug for conditions characterized by both inflammation and malignancy.

Mécanisme D'action

The mechanism of action of 3-(6-Chloropyridazin-3-oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chloropyridazine ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

3-(6-Chloropyridazin-3-oxy)benzoic acid (CAS No. 78747-71-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇ClN₂O₃, with a molecular weight of 250.64 g/mol. The structure features a benzoic acid moiety substituted with a chloropyridazine group, which is believed to contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced inflammation in rats demonstrated that the compound effectively reduced inflammatory markers such as TNF-α and IL-1β.

Key Findings:

  • Dosage: 500 mg/60 kg body weight resulted in a marked decrease in inflammatory parameters.
  • Mechanism: The compound appears to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
ParameterControl (LPS Group)This compound Group
TNF-α (pg/mL)10.50 ± 1.205.70 ± 1.04 (p < 0.001)
IL-1β (pg/mL)4.50 ± 0.502.32 ± 0.28 (p < 0.001)
White Blood Cell Count (cells/µL)IncreasedDecreased

The results suggest that the compound could be a promising candidate for treating COX-related inflammatory diseases while minimizing side effects associated with traditional NSAIDs .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored, with preliminary findings suggesting effectiveness against various bacterial strains. Derivatives of benzoic acids are known for their ability to inhibit bacterial growth, and this compound may share similar properties.

Research Summary:

  • Activity Against Bacteria: Studies indicate potential inhibition of growth in both Gram-positive and Gram-negative bacteria.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives related to this compound, focusing on their therapeutic potential in treating chronic inflammatory conditions and infections.

Case Study Overview:

  • Objective: To assess the therapeutic efficacy of synthesized derivatives in animal models.
  • Results: Derivatives exhibited varying degrees of anti-inflammatory and antimicrobial activities, with some showing enhanced efficacy compared to the parent compound.

Propriétés

IUPAC Name

3-(6-chloropyridazin-3-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-9-4-5-10(14-13-9)17-8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEFRJFIDRTBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-(6-chloro-pyridazin-3-yloxy)-benzoic acid methyl ester (950 g, 3.6 mmol) and NaOH (700 mg, 16 mmol) in methanol:THF:water (1:1:1, 6 mL) was stirred at room temperature for 8 h, solvents were evaporated. Crude mass was taken in water (40 mL), acidified to pH 4.0 and extracted with ethyl acetate. Evaporation of ethyl acetate furnished 3-(6-chloro-pyridazin-3-yloxy)-benzoic acid (580 mg).
Name
3-(6-chloro-pyridazin-3-yloxy)-benzoic acid methyl ester
Quantity
950 g
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Name
methanol THF water
Quantity
6 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.